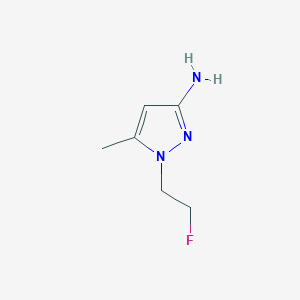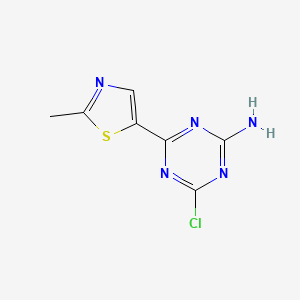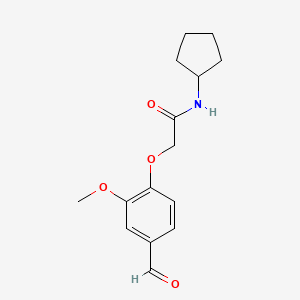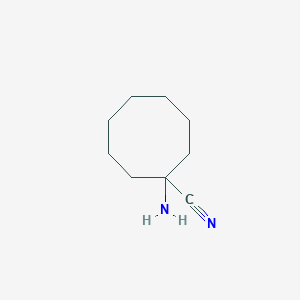![molecular formula C8H17NO B13169741 4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)
4-[(Butan-2-yl)amino]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Butan-2-yl)amino]butan-2-one is an organic compound with the molecular formula C8H17NO It is a chiral amine, which means it has a specific three-dimensional arrangement that makes it optically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-[(Butan-2-yl)amino]butan-2-one involves the reductive amination of butan-2-one with butan-2-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as amine dehydrogenases, has also been explored for the efficient synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Butan-2-yl)amino]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield butan-2-one and butanoic acid, while reduction can produce butan-2-amine and butan-2-ol .
Aplicaciones Científicas De Investigación
4-[(Butan-2-yl)amino]butan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(Butan-2-yl)amino]butan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
Butan-2-amine: A simpler amine with similar structural features.
Butan-2-one: A ketone that shares the butan-2-one backbone.
Butan-2-ol: An alcohol derived from the reduction of butan-2-one.
Uniqueness
4-[(Butan-2-yl)amino]butan-2-one is unique due to its chiral nature and the presence of both amine and ketone functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
4-(butan-2-ylamino)butan-2-one |
InChI |
InChI=1S/C8H17NO/c1-4-7(2)9-6-5-8(3)10/h7,9H,4-6H2,1-3H3 |
Clave InChI |
ICGSUKDJSIFPMO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




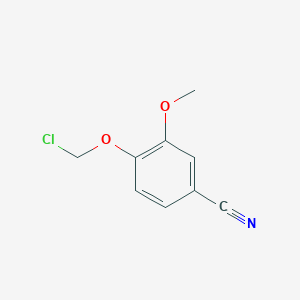

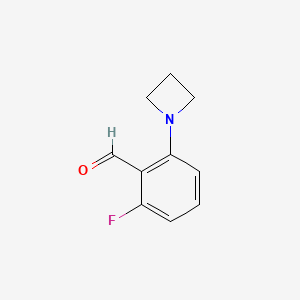
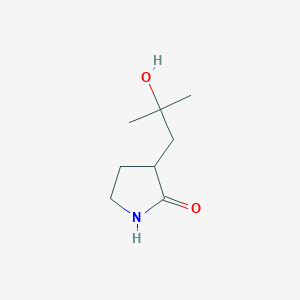

![2-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B13169713.png)
